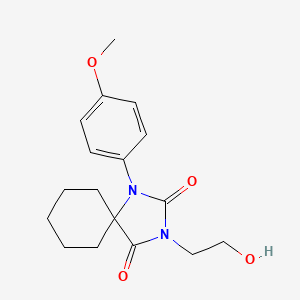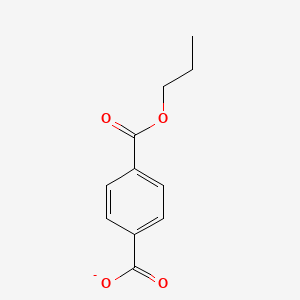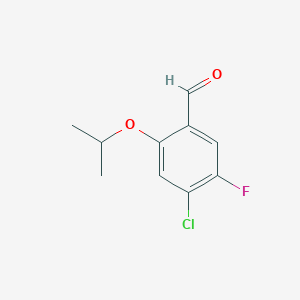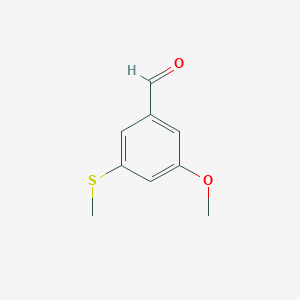
3-Methoxy-5-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H10O2S It is a substituted benzaldehyde, characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a methylthiolating agent under specific conditions. For example, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: 3-Methoxy-5-(methylthio)benzoic acid.
Reduction: 3-Methoxy-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxy-5-(methylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the effects of substituted benzaldehydes on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic properties. Research into its pharmacological effects is ongoing.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The methoxy and methylthio groups influence the compound’s reactivity and stability by donating electron density to the benzene ring, thereby affecting the overall electronic properties of the molecule .
Comparación Con Compuestos Similares
3-Methoxybenzaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.
5-Methylthio-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-Methoxy-3-(methylthio)benzaldehyde: The position of the substituents on the benzene ring is different, which can affect the compound’s chemical properties and reactivity.
Uniqueness: 3-Methoxy-5-(methylthio)benzaldehyde is unique due to the specific positions of the methoxy and methylthio groups on the benzene ring. This arrangement provides distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
3-methoxy-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 |
Clave InChI |
ZQQTXNTYTPZFJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


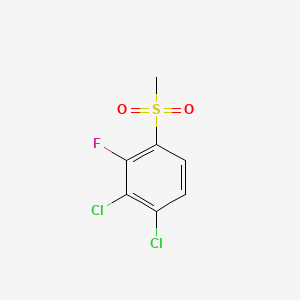


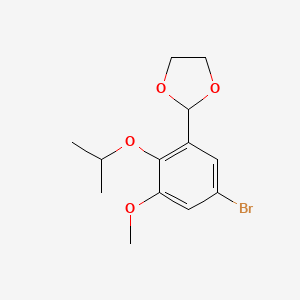


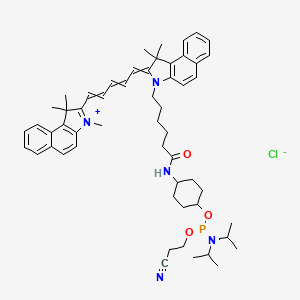

![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)

